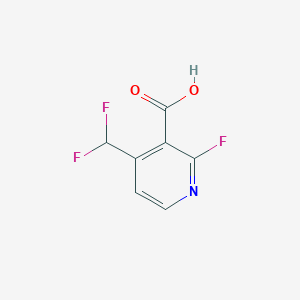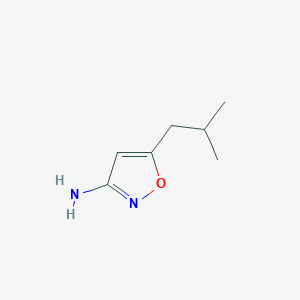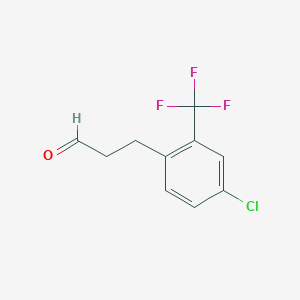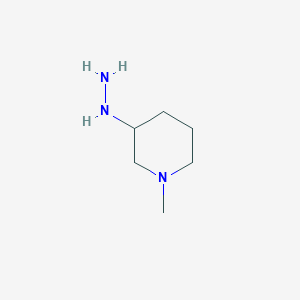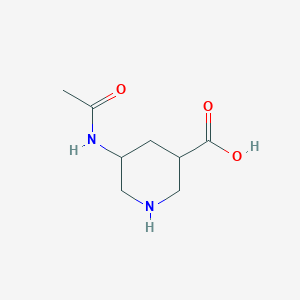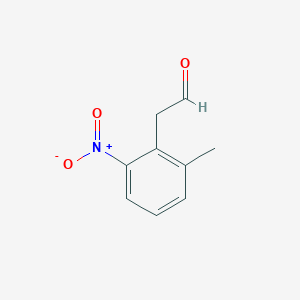
2-(2-Methyl-6-nitrophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group, a methyl group, and an aldehyde group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with acetaldehyde in the presence of a catalyst such as piperidine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 2-(2-Methyl-6-nitrophenyl)acetic acid
Reduction: 2-(2-Methyl-6-aminophenyl)acetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly those with nitro and aldehyde functionalities.
Biology: Studying the reactivity of the nitro group and its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetaldehyde involves its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.
Nitro Group: The nitro group is electron-withdrawing, affecting the reactivity of the aromatic ring and the aldehyde group.
Molecular Targets and Pathways: The compound can interact with various nucleophiles and electrophiles, leading to the formation of different products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Nitrophenyl)acetaldehyde: Lacks the methyl group, affecting its reactivity and properties.
2-(2-Methylphenyl)acetaldehyde: Lacks the nitro group, resulting in different chemical behavior.
2-(2-Methyl-6-nitrophenyl)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-(2-methyl-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-7-3-2-4-9(10(12)13)8(7)5-6-11/h2-4,6H,5H2,1H3 |
Clé InChI |
FKAASAHOSUQERJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


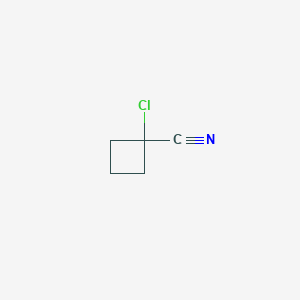
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
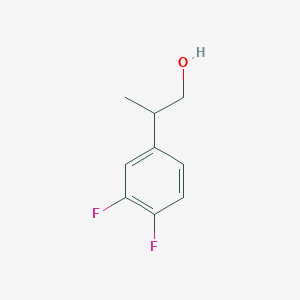
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)

